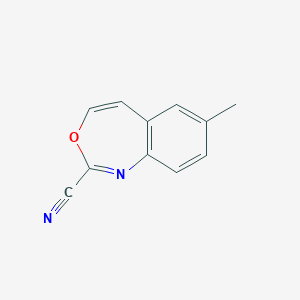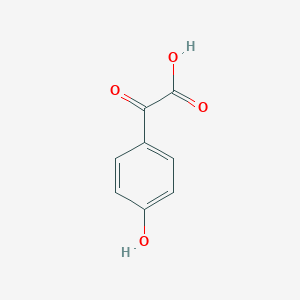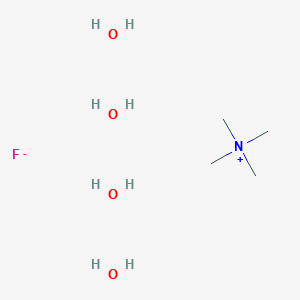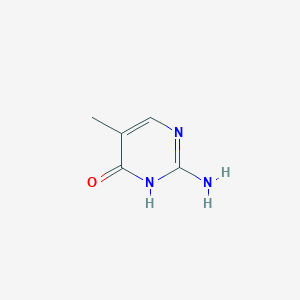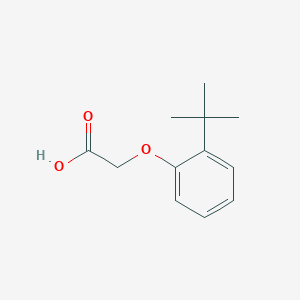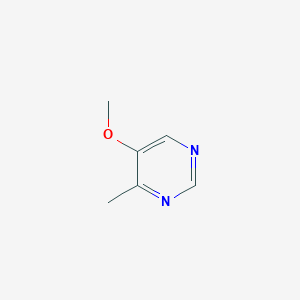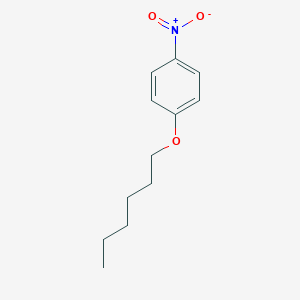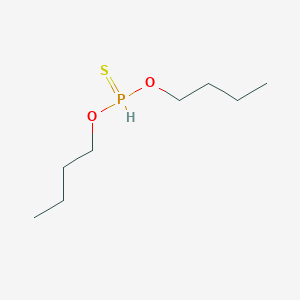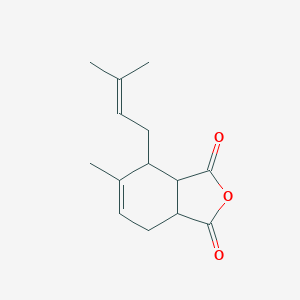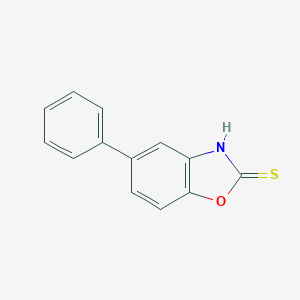
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane, also known as TMS, is a silicon-based compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMS is a colorless and odorless liquid that is soluble in organic solvents and water. It is primarily used as a coupling agent in the production of various materials, including adhesives, coatings, and plastics.
Wissenschaftliche Forschungsanwendungen
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has been extensively studied for its potential applications in various scientific fields, including materials science, chemistry, and biology. In materials science, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane is used as a coupling agent to improve the adhesion between different materials. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has also been used as a surface modifier to improve the hydrophobicity and oleophobicity of surfaces. In chemistry, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane is used as a reagent in various reactions, including the synthesis of organic compounds. In biology, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has been studied for its potential therapeutic applications, including as an anticancer agent and as a drug delivery vehicle.
Wirkmechanismus
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane is a silicon-based compound that can interact with various organic and inorganic materials through its silane functional group. The mechanism of action of Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane depends on its application. In materials science, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane acts as a coupling agent by forming covalent bonds between different materials. In chemistry, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can act as a nucleophile in various reactions, including the synthesis of organic compounds. In biology, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can interact with cell membranes and proteins, leading to changes in cellular function.
Biochemische Und Physiologische Effekte
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. However, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can cause skin and eye irritation and should be handled with care. In biological systems, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has been shown to have anticancer properties by inhibiting the growth of cancer cells. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has also been studied for its potential as a drug delivery vehicle, as it can interact with cell membranes and improve the uptake of drugs into cells.
Vorteile Und Einschränkungen Für Laborexperimente
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has several advantages for use in lab experiments, including its low toxicity, high purity, and versatility. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be used as a coupling agent, surface modifier, and reagent in various reactions. However, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be expensive and difficult to handle due to its reactive nature. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane also requires specialized equipment and techniques for synthesis and purification.
Zukünftige Richtungen
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane has several potential future directions for scientific research. In materials science, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be used as a coupling agent to improve the adhesion between different materials. Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can also be used as a surface modifier to improve the hydrophobicity and oleophobicity of surfaces. In chemistry, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be used as a reagent in various reactions, including the synthesis of organic compounds. In biology, Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be studied for its potential therapeutic applications, including as an anticancer agent and as a drug delivery vehicle. Further research is needed to explore the full potential of Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane in these areas.
Synthesemethoden
The synthesis of Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane involves the reaction of 2-methyl-1-phenoxypropan-2-ol with trimethylchlorosilane in the presence of a base catalyst. The reaction produces Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane and hydrogen chloride gas as a byproduct. The reaction is typically carried out under an inert atmosphere at room temperature and takes several hours to complete. The purity of Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane can be improved through distillation and purification techniques.
Eigenschaften
CAS-Nummer |
16654-59-4 |
|---|---|
Produktname |
Trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane |
Molekularformel |
C13H22O2Si |
Molekulargewicht |
238.4 g/mol |
IUPAC-Name |
trimethyl-(2-methyl-1-phenoxypropan-2-yl)oxysilane |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,15-16(3,4)5)11-14-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI-Schlüssel |
WRSVZLOALAEXCR-UHFFFAOYSA-N |
SMILES |
CC(C)(COC1=CC=CC=C1)O[Si](C)(C)C |
Kanonische SMILES |
CC(C)(COC1=CC=CC=C1)O[Si](C)(C)C |
Synonyme |
(1,1-Dimethyl-2-phenoxyethoxy)trimethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



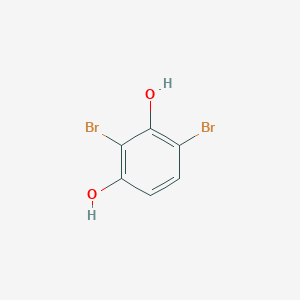
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
